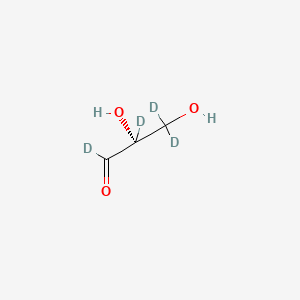
アグラキシフロリンD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aglaxiflorin D is a naturally occurring compound isolated from the leaves of the plant Aglaia odorataThis compound has garnered interest due to its unique chemical structure and potential bioactivities, particularly in the field of medicinal chemistry .
科学的研究の応用
Aglaxiflorin D has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has demonstrated bioactivity against human lung cancer cell lines (AGZY 83-a) and human liver cancer cell lines (SMMC-7721), making it a candidate for anticancer research
Pharmacology: Studies have explored its potential anti-inflammatory and cytotoxic properties, which could be beneficial in developing new therapeutic agents
Biochemistry: Aglaxiflorin D serves as a reference standard for determining the chiral purity of related molecules due to its multiple chiral centers.
準備方法
Synthetic Routes and Reaction Conditions: Aglaxiflorin D is typically isolated from the leaves of Aglaia odorata using chromatographic methods. The isolation process involves several steps, including extraction with organic solvents, followed by purification using techniques such as column chromatography and high-performance liquid chromatography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Aglaxiflorin D. The compound is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for the development of efficient synthetic routes for its production in the future.
化学反応の分析
Types of Reactions: Aglaxiflorin D undergoes various chemical reactions, including:
Acetylation and Methylation: The multiple hydroxyl groups in the structure make it prone to reactions like acetylation and methylation, which modify the alcohol groups.
Glycolysis: Under strongly acidic conditions, the compound can undergo glycolysis.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Acetylation: Acetic anhydride or acetyl chloride.
Methylation: Methyl iodide or dimethyl sulfate.
Major Products Formed:
Hydrolysis: Amine and carboxylic acid derivatives.
Acetylation: Acetylated derivatives.
Methylation: Methylated derivatives.
作用機序
The exact mechanism of action of Aglaxiflorin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound’s bioactivity against cancer cell lines suggests that it may interfere with cellular signaling pathways that regulate cell growth and survival .
類似化合物との比較
3-Acetoxy Aglinin C: Another triterpenoid isolated from Aglaia odorata with similar bioactivities
Flavaglines: A class of compounds with potential anti-inflammatory and anticancer properties, also isolated from Aglaia species.
Uniqueness: Aglaxiflorin D is unique due to its specific chemical structure, which includes multiple hydroxyl groups and chiral centers. This structural complexity contributes to its distinct bioactivities and makes it a valuable compound for research in medicinal chemistry and pharmacology .
特性
CAS番号 |
269739-78-8 |
|---|---|
分子式 |
C36H42N2O9 |
分子量 |
646.737 |
InChI |
InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1 |
InChIキー |
PCTLEJMLOGCLOH-JZUOIRBSSA-N |
SMILES |
CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O |
外観 |
Powder |
製品の起源 |
United States |
Q1: What is known about the biological activity of 10-oxo-Aglaxiflorin D?
A1: 10-oxo-Aglaxiflorin D (2), a novel aglain, was isolated from the leaves of Aglaia odorata along with a new dammarane triterpene, 3-acetoxy aglinin C (1), and five known compounds []. The study investigated the activity of these compounds against AGZY 83-a (human lung cancer cell line) and SMMC-7721 (human liver cancer cell line) cells. Unfortunately, the specific activity results for 10-oxo-Aglaxiflorin D were not detailed in the abstract provided []. Further research is needed to fully elucidate its potential anticancer properties and mechanisms of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)



![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)

